molecular formula C40H23Cl5N6O4 B1194092 2-Naphthalenecarboxamide, N,N'-(2-chloro-1,4-phenylene)bis[4-[(2,5-dichlorophenyl)azo]-3-hydroxy- CAS No. 5280-78-4

2-Naphthalenecarboxamide, N,N'-(2-chloro-1,4-phenylene)bis[4-[(2,5-dichlorophenyl)azo]-3-hydroxy-

Cat. No.: B1194092
CAS No.: 5280-78-4
M. Wt: 828.9 g/mol
InChI Key: IJBLMBVNVKWXHY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxamide, N,N’-(2-chloro-1,4-phenylene)bis[4-[(2,5-dichlorophenyl)azo]-3-hydroxy- typically involves the azo coupling reaction. This process includes the diazotization of 2,5-dichloroaniline followed by coupling with 2-naphthol derivatives under controlled pH conditions . The reaction is usually carried out in an aqueous medium with the presence of a base such as sodium hydroxide to maintain the pH.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pH, and reactant concentrations to optimize the reaction efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxamide, N,N’-(2-chloro-1,4-phenylene)bis[4-[(2,5-dichlorophenyl)azo]-3-hydroxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Chlorine, nitric acid.

Major Products

The major products formed from these reactions include various substituted naphthalenes and phenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Naphthalenecarboxamide, N,N’-(2-chloro-1,4-phenylene)bis[4-[(2,5-dichlorophenyl)azo]-3-hydroxy- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxamide, N,N’-(2-chloro-1,4-phenylene)bis[4-[(2,5-dichlorophenyl)azo]-3-hydroxy- involves its interaction with molecular targets through its azo and hydroxyl groups. These functional groups can form hydrogen bonds and π-π interactions with various biomolecules, influencing their activity and stability. The compound’s ability to undergo redox reactions also plays a role in its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N,N’-(2,5-dichloro-1,4-phenylene)bis[4-[(2-chloro-5-(trifluoromethyl)phenyl)azo]-3-hydroxynaphthalene-2-carboxamide]
  • N,N’-(2,5-dichloro-1,4-phenylene)bis[4-[(2-chloro-5-(trifluoromethyl)phenyl)azo]-3-hydroxynaphthalene-2-carboxamide]

Uniqueness

What sets 2-Naphthalenecarboxamide, N,N’-(2-chloro-1,4-phenylene)bis[4-[(2,5-dichlorophenyl)azo]-3-hydroxy- apart from similar compounds is its specific substitution pattern and the presence of multiple chlorine atoms, which enhance its color properties and stability. This makes it particularly valuable in applications requiring high-performance pigments .

Properties

IUPAC Name

N-[3-chloro-4-[[4-[(2,5-dichlorophenyl)diazenyl]-3-hydroxynaphthalene-2-carbonyl]amino]phenyl]-4-[(2,5-dichlorophenyl)diazenyl]-3-hydroxynaphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H23Cl5N6O4/c41-22-9-12-29(43)33(17-22)48-50-35-25-7-3-1-5-20(25)15-27(37(35)52)39(54)46-24-11-14-32(31(45)19-24)47-40(55)28-16-21-6-2-4-8-26(21)36(38(28)53)51-49-34-18-23(42)10-13-30(34)44/h1-19,52-53H,(H,46,54)(H,47,55)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJBLMBVNVKWXHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=C2N=NC3=C(C=CC(=C3)Cl)Cl)O)C(=O)NC4=CC(=C(C=C4)NC(=O)C5=CC6=CC=CC=C6C(=C5O)N=NC7=C(C=CC(=C7)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H23Cl5N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3063756
Record name N,N'-(2-Chloro-1,4-phenylene)bis(4-((2,5-dichlorophenyl)azo)-3-hydroxynaphthalene-2-carboxamide)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

828.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Other Solid
Record name 2-Naphthalenecarboxamide, N,N'-(2-chloro-1,4-phenylene)bis[4-[2-(2,5-dichlorophenyl)diazenyl]-3-hydroxy-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

5280-78-4
Record name Pigment Red 144
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Record name 2-Naphthalenecarboxamide, N,N'-(2-chloro-1,4-phenylene)bis(4-(2-(2,5-dichlorophenyl)diazenyl)-3-hydroxy-
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Record name 2-Naphthalenecarboxamide, N,N'-(2-chloro-1,4-phenylene)bis[4-[2-(2,5-dichlorophenyl)diazenyl]-3-hydroxy-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N,N'-(2-Chloro-1,4-phenylene)bis(4-((2,5-dichlorophenyl)azo)-3-hydroxynaphthalene-2-carboxamide)
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Record name N,N'-(2-chloro-1,4-phenylene)bis[4-[(2,5-dichlorophenyl)azo]-3-hydroxynaphthalene-2-carboxamide]
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